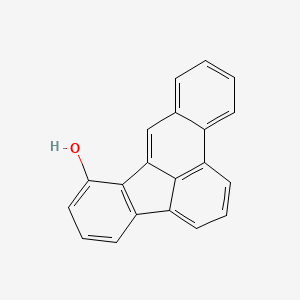
Benz(e)acephenanthrylen-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(e)acephenanthrylen-7-ol is an organic compound with the chemical formula C20H12O It is a polycyclic aromatic hydrocarbon (PAH) that consists of four benzene rings around a five-membered ring, with a hydroxyl group attached at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(e)acephenanthrylen-7-ol typically involves multiple steps. One common method starts with the cyclization of 4-(5-acenapthenyl)butyric acid. This process involves several intermediate steps, including the formation of a vinylic bridge, which is crucial for the final structure of the compound .
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in organic synthesis techniques have made it possible to produce this compound on a larger scale for research purposes.
Chemical Reactions Analysis
Types of Reactions
Benz(e)acephenanthrylen-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce quinones, while substitution reactions may yield halogenated derivatives.
Scientific Research Applications
Benz(e)acephenanthrylen-7-ol has several applications in scientific research, including:
Chemistry: It is used as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with other molecules.
Biology: Researchers study its effects on biological systems, including its potential as a biomarker for certain diseases.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of Benz(e)acephenanthrylen-7-ol involves its interaction with specific molecular targets and pathways. Its polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benz(e)acephenanthrylen-7-ol include:
Acephenanthrylene: A tetracyclic polycyclic aromatic hydrocarbon with a similar structure but without the hydroxyl group.
Benzo[e]fluoranthene: Another polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Uniqueness
This compound is unique due to its specific arrangement of benzene rings and the presence of a hydroxyl group at the 7th position
Properties
CAS No. |
81824-10-4 |
|---|---|
Molecular Formula |
C20H12O |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaen-17-ol |
InChI |
InChI=1S/C20H12O/c21-18-10-4-9-16-15-8-3-7-14-13-6-2-1-5-12(13)11-17(19(14)15)20(16)18/h1-11,21H |
InChI Key |
CGFSZMCPBMMNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















